Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
CAS No.:
Cat. No.: VC13797531
Molecular Formula: C10H7F3N2O3
Molecular Weight: 260.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N2O3 |
|---|---|
| Molecular Weight | 260.17 g/mol |
| IUPAC Name | methyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | BCSBQKHYDZWGKC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
| Canonical SMILES | COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Introduction
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core Formation | o-Phenylenediamine + COOH derivative, Na₂S₂O₅, DMSO, 90°C | ~60-80% |
| 2 | Trifluoromethoxy Addition | Ullmann coupling (Cu catalyst), OCOCF₃ precursor | Moderate |
| 3 | Methyl Ester Formation | Methyl chloroformate, DIPEA, THF | High |
Physical and Chemical Properties
Basic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1805695-63-9 | |
| Molecular Formula | C₁₀H₇F₃N₂O₃ | |
| Molecular Weight | 260.17 g/mol | |
| LogP | 2.00 (estimated) | |
| SMILES | COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Applications and Research Findings
Medicinal Chemistry
Benzimidazole derivatives are pivotal in kinase inhibitor development. For example:
-
CK1δ Inhibition: Related compounds (e.g., 5 and 6 in ) exhibit IC₅₀ values of 0.040–0.042 μM, with selectivity over CK1ε .
-
Trifluoromethoxy Impact: Enhances metabolic stability and binding affinity via increased lipophilicity .
Materials Science
The trifluoromethoxy group’s electron-withdrawing nature may modulate electronic properties for:
-
Nonlinear Optical (NLO) Materials: Analogous benzimidazoles with strong electron donors/acceptors show red-shifted absorption (λₘₐₓ ~345 nm) .
-
Catalysis: Potential use in redox-active systems, as seen in benzimidazolium sulfonamides .
Comparative Analysis of Benzimidazole Derivatives
| Compound | Substituents | CAS | Molecular Weight | Key Application |
|---|---|---|---|---|
| Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate | OCF₃, COOMe | 1805695-63-9 | 260.17 | Kinase inhibitors, NLO materials |
| Methyl 4-chloro-1H-benzo[d]imidazole-2-carboxylate | Cl, COOMe | 1349873-76-2 | 210.62 | Intermediate in heterocyclic synthesis |
| 6-(Trifluoromethyl)-1H-benzo[d]imidazole | CF₃ | 326-55-6 | 186.13 | Proline derivatives for therapeutic targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume